Hexadec-8-EN-1-YL tridecanoate
CAS No.: 64767-83-5
Cat. No.: VC19392165
Molecular Formula: C29H56O2
Molecular Weight: 436.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64767-83-5 |
---|---|
Molecular Formula | C29H56O2 |
Molecular Weight | 436.8 g/mol |
IUPAC Name | hexadec-8-enyl tridecanoate |
Standard InChI | InChI=1S/C29H56O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-31-29(30)27-25-23-21-19-14-12-10-8-6-4-2/h15-16H,3-14,17-28H2,1-2H3 |
Standard InChI Key | FEEWNAJGUCUTAP-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCCCC(=O)OCCCCCCCC=CCCCCCCC |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Hexadec-8-en-1-yl tridecanoate (IUPAC name: tridecanoic acid hexadec-8-en-1-yl ester) is classified under the CAS registry system with the identifier J3.752.110H in the Nikkaji database . Its molecular formula is C₃₁H₅₈O₂, derived from the condensation of hexadec-8-en-1-ol (C₁₆H₃₀O) and tridecanoic acid (C₁₃H₂₆O₂). The compound’s structure features a double bond at the 8th carbon of the hexadecenyl chain and a fully saturated tridecanoyl group (Fig. 1) .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₃₁H₅₈O₂ | Calculated |
Molecular Weight | 466.79 g/mol | Calculated |
Double Bond Position | C8–C9 (hexadecenyl chain) | |
Functional Groups | Ester, alkene |
The alkene group introduces geometric isomerism, with the E (trans) configuration likely predominating due to steric factors during synthesis . Spectroscopic characterization would require nuclear magnetic resonance (NMR) to confirm the double bond position and infrared (IR) spectroscopy to identify ester carbonyl stretches near 1740 cm⁻¹ .
Structural Analogues and Homologues
Hexadec-8-en-1-yl tridecanoate belongs to a broader class of unsaturated esters. For example, hexadec-8-ene (C₁₆H₃₂), a structural precursor, shares the same unsaturated backbone but lacks the ester functional group . Similarly, hexadec-8-enal (C₁₆H₃₀O), an aldehyde derivative, highlights the reactivity of the C8–C9 double bond in oxidation reactions . These analogs suggest that the ester’s alkene moiety could participate in hydrogenation or epoxidation, modifying its hydrophobicity and thermal stability .
Synthesis and Manufacturing Routes
Esterification Strategies
The synthesis of hexadec-8-en-1-yl tridecanoate typically involves acid-catalyzed esterification between hexadec-8-en-1-ol and tridecanoic acid. A modified Fischer esterification approach employs sulfuric acid or p-toluenesulfonic acid (PTSA) as catalysts, with reflux conditions to drive water removal . Alternative routes include:
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Acyl chloride method: Reacting tridecanoyl chloride with hexadec-8-en-1-ol in the presence of a base (e.g., pyridine) to neutralize HCl byproducts.
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Enzymatic catalysis: Lipases such as Candida antarctica Lipase B (CAL-B) can esterify long-chain alcohols and acids under mild conditions, though yields may vary with substrate chain length .
Table 2: Comparative Synthesis Metrics
Method | Yield (%) | Temperature (°C) | Catalyst | Reference |
---|---|---|---|---|
Fischer esterification | 70–85 | 110–120 | H₂SO₄ | |
Acyl chloride | 90–95 | 25–40 | Pyridine | |
Enzymatic (CAL-B) | 60–75 | 30–50 | Immobilized lipase |
Precursor Preparation
Hexadec-8-en-1-ol can be synthesized via olefin metathesis of cardanol derivatives, as demonstrated in palladium-catalyzed carbonylation reactions . For instance, cross-metathesis between cardanol (a phenolic lipid from cashew nut shell liquid) and symmetric internal alkenes produces short-chain unsaturated alcohols like (E)-3-(dodec-8-enyl)phenol, which can be hydrogenated and functionalized . Tridecanoic acid is commercially available or obtainable through fractional distillation of coconut or palm kernel oils, followed by purification via crystallization.
Physicochemical Properties
Thermal Behavior
While experimental data for hexadec-8-en-1-yl tridecanoate is sparse, analogous esters suggest a melting point (MP) range of 20–35°C and a boiling point (BP) exceeding 300°C under reduced pressure . The double bond in the hexadecenyl chain lowers the MP compared to fully saturated esters (e.g., hexadecyl tridecanoate) by disrupting crystalline packing. Thermogravimetric analysis (TGA) would likely reveal decomposition onset above 250°C, consistent with long-chain esters .
Solubility and Reactivity
The compound is expected to be insoluble in water (logP ≈ 10–12) but miscible with nonpolar solvents like hexane, toluene, and chloroform. The ester group is susceptible to hydrolysis under acidic or basic conditions, yielding hexadec-8-en-1-ol and tridecanoic acid. The alkene moiety can undergo epoxidation with hydrogen peroxide or ozonolysis to produce shorter-chain aldehydes .
Industrial and Research Applications
Polymer Science
Long-chain esters like hexadec-8-en-1-yl tridecanoate serve as plasticizers or monomers for biodegradable polymers. For example, enzymatic polycondensation of ω-hydroxy acids generates polyesters with tunable mechanical properties . Incorporating unsaturated esters could introduce crosslinking sites via radical polymerization, enhancing material durability .
Surfactants and Lubricants
The compound’s amphiphilic structure (long alkyl chains + polar ester group) makes it a candidate for nonionic surfactants in detergents or emulsifiers. Its high thermal stability also suits lubricant formulations for automotive or industrial machinery .
Cosmetic Formulations
Esters with branched or unsaturated chains are common in skincare products due to their emollient properties. Hexadec-8-en-1-yl tridecanoate could function as a skin-conditioning agent, reducing transepidermal water loss without greasy residues .
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